4-(Thien-2-ylmethyl)benzaldehyde
Overview
Description
4-(Thien-2-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H10OS and a molecular weight of 202.27 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a thien-2-ylmethyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thien-2-ylmethyl)benzaldehyde can be achieved through several methods. One common approach involves the cross-coupling reaction of a thien-2-ylmethyl halide with a benzaldehyde derivative under the influence of a palladium catalyst . Another method includes the use of aluminum hemiaminal intermediates, which protect the aldehyde group during the reaction, allowing for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Thien-2-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thien-2-ylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 4-(Thien-2-ylmethyl)benzoic acid.
Reduction: 4-(Thien-2-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Thien-2-ylmethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Thien-2-ylmethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many organic reactions . The thien-2-ylmethyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Thienylmethyl)benzaldehyde
- 4-(Thiophen-2-ylmethyl)benzaldehyde
- 4-(Thien-3-ylmethyl)benzaldehyde
Uniqueness
4-(Thien-2-ylmethyl)benzaldehyde is unique due to the specific positioning of the thien-2-ylmethyl group, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different electronic and steric effects compared to its isomers, making it a valuable compound for targeted synthesis and applications .
Properties
IUPAC Name |
4-(thiophen-2-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVDNSXFIDXCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670699 | |
Record name | 4-[(Thiophen-2-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007847-72-4 | |
Record name | 4-[(Thiophen-2-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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